molecular formula C25H27N3O3 B12158105 N-cycloheptyl-3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide

N-cycloheptyl-3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide

Katalognummer: B12158105
Molekulargewicht: 417.5 g/mol
InChI-Schlüssel: QPRDAHXRWTVVEO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cycloheptyl-3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide is a complex organic compound featuring a polycyclic aromatic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide typically involves multi-step organic reactions. One common method is the imino Diels-Alder reaction, which combines anilines, o-phthalaldehyde, and dienophiles under controlled conditions . This reaction is known for its efficiency in constructing the isoindoloquinoline core.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as the Povarov reaction, which is a multicomponent reaction involving anilines, alkenes, and 2-formylbenzoic acid. The use of eutectic solvents can enhance the reaction efficiency and yield . These solvents are environmentally friendly and can be reused, making the process more sustainable.

Analyse Chemischer Reaktionen

Types of Reactions

N-cycloheptyl-3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻) are employed under various conditions.

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted isoindoloquinolines, depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

N-cycloheptyl-3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide has several scientific research applications:

Wirkmechanismus

The compound exerts its effects primarily through the inhibition of topoisomerase II and DNA gyrase, enzymes crucial for DNA replication and cell division. By binding to these enzymes, it prevents the unwinding of DNA, thereby inhibiting cancer cell proliferation. Additionally, it can interact with telomeric RNA G-quadruplexes, stabilizing these structures and potentially leading to telomere dysfunction in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Camptothecin: An alkaloid with a similar polycyclic structure, known for its topoisomerase I inhibition.

    Isoindoloquinolines: A class of compounds with similar core structures, exhibiting various biological activities.

Uniqueness

N-cycloheptyl-3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide stands out due to its specific inhibition of topoisomerase II and DNA gyrase, as well as its potential to target telomeric RNA G-quadruplexes. This dual mechanism of action makes it a promising candidate for further development in cancer therapeutics .

Eigenschaften

Molekularformel

C25H27N3O3

Molekulargewicht

417.5 g/mol

IUPAC-Name

N-cycloheptyl-3-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)propanamide

InChI

InChI=1S/C25H27N3O3/c29-22(26-17-9-3-1-2-4-10-17)15-16-27-23-18-11-5-6-12-19(18)25(31)28(23)21-14-8-7-13-20(21)24(27)30/h5-8,11-14,17,23H,1-4,9-10,15-16H2,(H,26,29)

InChI-Schlüssel

QPRDAHXRWTVVEO-UHFFFAOYSA-N

Kanonische SMILES

C1CCCC(CC1)NC(=O)CCN2C3C4=CC=CC=C4C(=O)N3C5=CC=CC=C5C2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.